
2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide
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Overview
Description
2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide is a heterocyclic compound with a unique structure that includes both oxo and thioxo groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Mechanism of Action
Target of Action
Many thioxopyrimidine derivatives are known to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer . The specific targets of these compounds can vary widely depending on their structure and the biological system in which they are studied.
Mode of Action
The mode of action of thioxopyrimidine derivatives can also vary widely. Some may interact with enzymes or receptors in the body, altering their function. Others may interact with DNA or other cellular components, leading to changes in cell function .
Biochemical Pathways
The biochemical pathways affected by thioxopyrimidine derivatives can be diverse, reflecting the wide range of biological activities these compounds can have. They may influence pathways related to inflammation, pain perception, blood pressure regulation, memory formation, seizure activity, microbial growth, and cancer cell proliferation, among others .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of thioxopyrimidine derivatives, the results could range from reduced inflammation or pain to inhibited microbial growth or cancer cell proliferation .
Biochemical Analysis
Biochemical Properties
2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . The compound also interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to combat oxidative damage . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, altering metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, the compound has been shown to inhibit enzymes involved in oxidative stress pathways, thereby reducing oxidative damage . It also modulates the activity of transcription factors, leading to changes in gene expression that enhance the cell’s antioxidant capacity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products may also exhibit biological activity, contributing to its overall effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound has been shown to modulate the activity of enzymes involved in oxidative stress pathways, thereby altering the cell’s metabolic response to oxidative damage .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity . For example, the compound may be transported into cells via specific transporters, where it accumulates in certain cellular compartments and exerts its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it modulates oxidative stress pathways and enhances the cell’s antioxidant capacity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide typically involves the reaction of a pyrimidine derivative with hydrazine. One common method involves the interaction of the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid with Lawesson’s reagent to form the corresponding 4-thioxo derivative. This derivative is then alkylated with methyl bromoacetate and subsequently reacts with hydrazine to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, solvent, and reaction time, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo or thioxo groups to their corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the hydrazide moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve mild to moderate temperatures and the use of solvents like ethanol or methanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of hydrazide derivatives with different functional groups.
Scientific Research Applications
2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide: Similar structure but lacks the hydrazide moiety.
2-Oxo-1,2,3,4-tetrahydropyrimidine derivatives: These compounds share the pyrimidine core but differ in the functional groups attached to the ring.
Uniqueness
2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide is unique due to the presence of both oxo and thioxo groups, as well as the hydrazide moiety. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activities that are not observed in similar compounds.
Properties
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2S/c7-10-5(12)2-3-1-4(11)9-6(13)8-3/h1H,2,7H2,(H,10,12)(H2,8,9,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFSMZKOQVNPKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)NC1=O)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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